molecular formula C9H18N2O B13200726 N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide

N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide

Cat. No.: B13200726
M. Wt: 170.25 g/mol
InChI Key: FXVWIWQZMPEPMS-UHFFFAOYSA-N
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Description

N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which allows for the diversification of azetidine derivatives .

Industrial Production Methods

Industrial production methods for azetidine derivatives often rely on scalable and efficient synthetic routes. These methods may include microwave-assisted reactions, which offer rapid and high-yield synthesis of azetidines . Additionally, electrocatalytic intramolecular hydroamination has been employed to produce azetidines in good yields .

Chemical Reactions Analysis

Types of Reactions

N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction can yield primary amines .

Mechanism of Action

The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide include:

Uniqueness

The uniqueness of this compound lies in its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to larger heterocycles. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N,2-dimethylpropanamide

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11(3)6-8-4-5-10-8/h7-8,10H,4-6H2,1-3H3

InChI Key

FXVWIWQZMPEPMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C)CC1CCN1

Origin of Product

United States

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